molecular formula C12H14N2O5 B554787 Carbobenzoxy-L-asparagine CAS No. 2304-96-3

Carbobenzoxy-L-asparagine

Cat. No. B554787
CAS RN: 2304-96-3
M. Wt: 266.25 g/mol
InChI Key: FUCKRCGERFLLHP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbobenzoxy-L-asparagine, also known as Nalpha-Carbobenzoxy-L-asparagine, is a compound used in various applications . It is an alpha-amino acid found in animal proteins and is used in the biosynthesis of proteins .


Synthesis Analysis

The synthesis of this compound involves various processes. For instance, one study mentions the use of L-asparaginase for the conversion of L-asparagine to L-aspartic acid and ammonia . Another study discusses the use of sequential design for enhanced L-asparaginase synthesis from Ganoderma australe GPC191 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula C12H14N2O5 . More detailed information about its molecular structure can be found in databases like MassBank .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For example, L-asparaginase, an amidohydrolase enzyme, catalyzes the conversion of L-asparagine to L-aspartic acid and ammonia . Another study mentions the slow rate of hydrolysis of N-carbobenzoxy-L-asparagine .


Physical And Chemical Properties Analysis

This compound has a white, crystalline appearance under standard conditions. Its density corresponds to 1.543 grams per cubic centimeter. The chemical formula of asparagine is C4H8N2O3, and this compound has a molar mass of 132.119 grams per mole .

Scientific Research Applications

  • Inhibition of Asparaginase Activity : Carbobenzoxy-L-asparagine has been identified as a significant inhibitor of L-asparaginase activity in various organisms, including Mycobacterium phlei, rat liver, and Saccharomyces cerevisiae. This enzyme exhibits anti-tumor activity, making this compound a potential compound of interest in cancer research (Mor & Lichtenstein, 1969).

  • Synthesis of Complex Peptides : It has been used in the synthesis of highly potent oxytocin, a hormone that plays a role in social bonding and reproduction. The synthesis process involves step-wise elongation and demonstrates the utility of this compound in creating complex biochemical structures (Sakakibara, Nobuhara, Shimonishi, & Kiyoi, 1965).

  • Purification of Enzymes : this compound has been used in the purification processes of enzymes like L-asparaginase from E. coli. This enzyme is known for its role in treating certain types of leukemia, and the purification process is crucial for clinical application (Kristiansen, Einarsson, Sundberg, & Porath, 1970).

  • Role in Enzyme Kinetics : Research on cysteine proteases like papain has involved this compound to understand the role of specific amino acid residues in enzyme kinetics and stability. This type of research aids in the broader understanding of enzyme mechanisms and potential therapeutic applications (Vernet, Tessier, Chatellier, Plouffe, Lee, Thomas, Storer, & Ménard, 1995).

  • Inhibition of Purine Biosynthesis : Carbobenzoxy derivatives, including this compound, have been found to inhibit enzyme systems related to the metabolism of glutamine and asparagine, impacting the growth of certain tumors (Mor, 1971).

  • Preparation of Dipeptides : this compound has been used in the preparation of various dipeptides, demonstrating its utility in peptide synthesis and the study of protein structures (Berse, Piché, & Uchiyama, 1960).

  • Substrate for Asparaginase : It has been studied as a substrate for asparaginase enzymes, with implications for understanding enzyme kinetics and potential therapeutic applications (Lauinger & Ressler, 1970).

Mechanism of Action

Target of Action

Z-Asn-OH, also known as N-Cbz-L-asparagine, is an asparagine derivative Amino acids and their derivatives are known to influence the secretion of anabolic hormones , suggesting that Z-Asn-OH may interact with these hormones or the receptors that bind them.

Mode of Action

As an amino acid derivative, it is known to influence the secretion of anabolic hormones . Anabolic hormones are responsible for the synthesis of complex molecules in the body, promoting growth and building up of body tissues. Therefore, Z-Asn-OH might interact with these hormones, influencing their secretion and subsequently affecting the anabolic processes in the body.

Biochemical Pathways

They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . Therefore, Z-Asn-OH might be involved in these processes, affecting the related biochemical pathways.

Pharmacokinetics

The bioavailability of peptides and their derivatives, like z-asn-oh, is generally determined by their resistance to enzymatic degradation and their ability to cross biological membranes .

Result of Action

Given its influence on the secretion of anabolic hormones , it can be inferred that Z-Asn-OH might affect cellular processes related to growth and repair. It might also have an impact on energy metabolism during exercise and stress response.

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and activity .

Safety and Hazards

When handling Carbobenzoxy-L-asparagine, it is recommended to do so in a well-ventilated place and to wear suitable protective equipment. It is also advised to prevent the dispersion of dust and to wash hands and face thoroughly after handling . In case of accidental release, personal precautions and protective equipment should be used .

Biochemical Analysis

Biochemical Properties

Z-Asn-OH plays a significant role in biochemical reactions, particularly in peptide synthesis. It is an asparagine derivative that interacts with various enzymes and proteins. For instance, Z-Asn-OH is involved in the synthesis of peptides by acting as a substrate for peptide bond formation. It interacts with enzymes such as asparaginase, which catalyzes the hydrolysis of asparagine to aspartic acid and ammonia . Additionally, Z-Asn-OH can influence the secretion of anabolic hormones and supply fuel during exercise .

Cellular Effects

Z-Asn-OH affects various types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Z-Asn-OH can modulate the proliferation rate of certain cell types, such as human breast adenocarcinoma cells (MDA-MB 231) and human dermal fibroblasts (HuDe) . This modulation is achieved through its impact on cell signaling pathways and gene expression, leading to changes in cellular metabolism.

Molecular Mechanism

The molecular mechanism of Z-Asn-OH involves its interactions with biomolecules at the molecular level. Z-Asn-OH exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, Z-Asn-OH can inhibit the activity of certain enzymes involved in amino acid metabolism, thereby affecting the overall metabolic flux . Additionally, Z-Asn-OH can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Z-Asn-OH can change over time. The stability and degradation of Z-Asn-OH are important factors that influence its long-term effects on cellular function. Studies have shown that Z-Asn-OH is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to Z-Asn-OH can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Z-Asn-OH vary with different dosages in animal models. At low doses, Z-Asn-OH can have beneficial effects on cellular function and metabolism. At high doses, Z-Asn-OH can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, where the impact of Z-Asn-OH on cellular function changes significantly at certain dosage levels .

Metabolic Pathways

Z-Asn-OH is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as asparaginase and asparagine synthetase, which play key roles in the synthesis and degradation of asparagine . Z-Asn-OH can also affect metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels and overall metabolic balance .

Transport and Distribution

The transport and distribution of Z-Asn-OH within cells and tissues are mediated by specific transporters and binding proteins. Z-Asn-OH can be transported across cell membranes through amino acid transporters, allowing it to reach various cellular compartments . Once inside the cell, Z-Asn-OH can interact with binding proteins that facilitate its localization and accumulation in specific tissues .

Subcellular Localization

Z-Asn-OH exhibits specific subcellular localization, which can influence its activity and function. It is directed to particular cellular compartments through targeting signals and post-translational modifications . For example, Z-Asn-OH can be localized to the cytoplasm or nucleus, where it interacts with enzymes and regulatory proteins to exert its biochemical effects .

properties

IUPAC Name

(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c13-10(15)6-9(11(16)17)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,18)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCKRCGERFLLHP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883824
Record name L-Asparagine, N2-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2304-96-3
Record name N2-[(Phenylmethoxy)carbonyl]-L-asparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbobenzoxy-L-asparagine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Asparagine, N2-[(phenylmethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Asparagine, N2-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(phenylmethoxy)carbonyl]-L-asparagine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.245
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbobenzoxy-L-asparagine
Reactant of Route 2
Reactant of Route 2
Carbobenzoxy-L-asparagine
Reactant of Route 3
Reactant of Route 3
Carbobenzoxy-L-asparagine
Reactant of Route 4
Reactant of Route 4
Carbobenzoxy-L-asparagine
Reactant of Route 5
Reactant of Route 5
Carbobenzoxy-L-asparagine
Reactant of Route 6
Reactant of Route 6
Carbobenzoxy-L-asparagine

Q & A

Q1: What is N-Benzyloxycarbonyl-L-asparagine (Z-Asn-OH) primarily used for in a research setting?

A1: N-Benzyloxycarbonyl-L-asparagine (Z-Asn-OH) is not a pharmaceutical drug but rather a protected form of the amino acid asparagine. It serves as a valuable building block in peptide synthesis. [, ] The benzyloxycarbonyl (Z) group acts as a protecting group, preventing unwanted side reactions with the asparagine's amine group during peptide chain assembly.

Q2: How is the protecting group removed from Z-Asn-OH after peptide synthesis?

A2: The 4,4′-dimethoxybenzhydryl group, which can be used as a protecting group for the amide sidechain of asparagine, can be removed using trifluoroacetic acid/anisol. This method allows for rapid deprotection after peptide synthesis. []

Q3: Can you elaborate on the role of Z-Asn-OH in the synthesis of specific peptides?

A3: Z-Asn-OH played a crucial role in the synthesis of a protected C-terminal dodecapeptide of the A-chain of insulin. Researchers utilized various coupling reactions, including the azide method, to successfully incorporate Z-Asn-OH into the growing peptide chain. [] This highlights its utility in constructing complex peptides with biological relevance.

Q4: Are there alternative methods for preparing a protected form of asparagine suitable for peptide synthesis?

A4: Yes, an alternative approach to obtain a protected asparagine derivative involves transesterification. Researchers successfully synthesized Z-Asn-OBut (N-Benzyloxycarbonyl-L-asparagine tert-butyl ester) through the reaction of Z-Asn-OH with tert-butyl acetate in the presence of perchloric acid. [] This method offered a high yield and provided another protected form of asparagine useful for peptide synthesis.

Q5: Has the solubility of Z-Asn-OH been studied in different solvents?

A5: Yes, the solubility behavior of N-Benzyloxycarbonyl-L-asparagine has been experimentally studied in twelve different pure solvent systems at various temperatures. This research also explored thermodynamic modeling and Hansen solubility parameters to understand the compound's solubility profile. []

Q6: What are the implications of using Z-Asn-OH in peptide synthesis regarding analytical characterization?

A6: The use of Z-Asn-OH in peptide synthesis necessitates careful analytical characterization of the resulting peptides. Researchers employ techniques like elemental analysis, paper chromatography, and paper electrophoresis to confirm the purity and homogeneity of the synthesized peptides. [] Additionally, amino acid analysis helps verify the correct incorporation of asparagine into the peptide sequence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.